2-n-Butoxybenzoyl chloride

Description

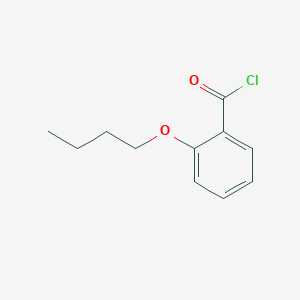

2-n-Butoxybenzoyl chloride (C₁₁H₁₃ClO₂) is an acyl chloride derivative featuring a benzoyl group substituted with an n-butoxy chain at the 2-position. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing the 2-n-butoxybenzoyl moiety into target molecules, such as pharmaceuticals, agrochemicals, or polymers. Its reactivity stems from the electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution reactions.

Properties

IUPAC Name |

2-butoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPARNTXGNJTCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313161 | |

| Record name | 2-Butoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54090-37-8 | |

| Record name | 2-Butoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54090-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2-n-Butoxybenzoyl chloride can be synthesized through the Friedel-Crafts acylation of benzene derivatives. This reaction involves the use of an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the acylation process . The reaction typically requires anhydrous conditions to prevent the hydrolysis of the acyl chloride. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of 2-n-Butoxybenzoyl chloride yields 2-n-butoxybenzoic acid and hydrochloric acid (HCl):

The reaction is exothermic, with enthalpy changes comparable to other benzoyl chlorides. For example, benzoyl chloride hydrolysis releases ΔrH° = -34.04 kJ/mol in diphenyl ether .

Esterification with Alcohols

Reaction with alcohols (e.g., methanol, ethanol) in the presence of pyridine or other bases forms esters:

Conditions involve refluxing in solvents like THF or dichloromethane. For example, similar benzoyl chlorides react with lactic acid in THF/pyridine at 60°C for 24 h .

Esterification Conditions

| Alcohol | Solvent | Catalyst | Temperature | Reference |

|---|---|---|---|---|

| Lactic acid | THF/pyridine | Pyridine | Reflux (60°C) |

Amide Formation with Amines

Reaction with primary or secondary amines produces N-substituted amides :

Pyridine is often used to neutralize HCl. For example, benzoyl chlorides react with salicylamide in refluxing pyridine to form amides .

Amide Reaction Parameters

| Amine | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Salicylamide | Pyridine | Pyridine | 70–90% |

Friedel-Crafts Acylation

This compound undergoes Friedel-Crafts acylation with aromatic substrates using AlCl₃ as a Lewis acid catalyst:

Reactions are typically conducted in dichloromethane at low temperatures (e.g., 2–5°C) to control regioselectivity .

Friedel-Crafts Reaction Data

| Substrate | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Benzene derivatives | AlCl₃ | Dichloromethane | 65–72% |

Other Reactions

-

Acylium Ion Formation : In weakly nucleophilic media, benzoyl chlorides can form acylium ions (C₆H₅CO⁺) via heterolytic cleavage .

-

Nucleophilic Substitution : Reactivity depends on solvent nucleophilicity and substituent effects. Electron-donating groups (e.g., -OCH₂CH₂CH₂CH₃) stabilize intermediates .

Scientific Research Applications

Applications in Organic Synthesis

-

Synthesis of Esters and Amides

- 2-n-Butoxybenzoyl chloride is frequently used to synthesize esters through reactions with alcohols. The resulting esters are valuable intermediates in the production of fragrances, flavors, and pharmaceutical compounds.

- It can also be reacted with amines to form amides, which are important in drug development.

-

Photoinitiators in Polymer Chemistry

- This compound serves as a photoinitiator in UV-curable coatings and inks. Upon exposure to UV light, this compound generates free radicals that initiate polymerization processes, leading to the formation of solid films.

- The efficiency of this compound as a photoinitiator has been documented in various studies, showcasing its effectiveness in creating durable coatings for industrial applications.

Pharmaceutical Applications

- Drug Development

- This compound is utilized in the synthesis of pharmaceutical intermediates. For instance, it has been employed in the preparation of compounds used to treat cardiovascular diseases.

- A notable example involves its role in synthesizing Dronedarone, an antiarrhythmic drug that helps manage atrial fibrillation. The synthesis involves acylation reactions where this compound acts as a key starting material .

Material Science Applications

- Polymer Modifications

- The compound is used to modify polymers by introducing functional groups that enhance properties such as solubility and thermal stability.

- Research indicates that copolymers containing segments derived from this compound exhibit improved mechanical properties compared to their non-modified counterparts.

Case Study 1: Photoinitiator Efficiency

A study conducted on the efficiency of various photoinitiators demonstrated that formulations using this compound exhibited superior curing rates compared to traditional photoinitiators. The study highlighted:

- Curing Speed : Formulations cured within minutes under UV light.

- Film Properties : Resulting films showed excellent adhesion and durability .

Case Study 2: Pharmaceutical Synthesis

In the synthesis of Dronedarone, researchers reported a streamlined process utilizing this compound. Key findings included:

- Yield Improvement : The use of this compound led to a significant increase in yield compared to previous methods.

- Purity Levels : Final products achieved high purity levels suitable for clinical applications .

Mechanism of Action

The mechanism of action of 2-n-Butoxybenzoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2-n-Butoxybenzoyl chloride and analogous compounds:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Boiling Point (°C) | Hazard Class |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₃ClO₂ | 212.67* | n-Butoxy (C₄H₉O) | ~350–400 (Predicted) | Corrosive |

| 2-[(4-Bromobenzyl)oxy]benzoyl chloride | C₁₄H₁₀BrClO₂ | 326.00 | 4-Bromobenzyloxy (C₆H₄BrCH₂O) | Not reported | Irritant |

| 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride | C₁₅H₁₂Cl₂O₂ | 295.16 | 3-Methylbenzyloxy, 5-Cl | 414.4±35.0 | Irritant |

Notes:

- Molecular weight : The n-butoxy substituent in this compound contributes to a lower molar mass compared to brominated or chlorinated analogs, which incorporate heavier halogens .

- Boiling point : The predicted boiling point of this compound is lower than that of 5-chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride (414.4°C), likely due to reduced aromatic stacking interactions from the linear alkoxy chain .

- Reactivity : The absence of electron-withdrawing groups (e.g., Cl, Br) in this compound may render it less reactive in electrophilic substitutions compared to halogenated analogs .

Research Findings and Industrial Relevance

- Synthetic Utility : Alkoxy-substituted benzoyl chlorides are preferred in drug synthesis for their balance of reactivity and solubility. For example, the n-butoxy chain could improve bioavailability in pharmaceutical intermediates compared to bulkier aromatic substituents.

- Environmental Considerations: Non-halogenated derivatives like this compound may pose lower ecological risks than halogenated counterparts, aligning with green chemistry principles .

Biological Activity

2-n-Butoxybenzoyl chloride, an organic compound characterized by its benzoyl chloride structure with a butoxy substituent, has garnered attention in various fields of biological research. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . It features a benzoyl group with a butoxy side chain, which contributes to its reactivity and biological properties. The compound is known for its ability to undergo nucleophilic substitution reactions due to the presence of the acyl chloride functional group.

Synthesis

The synthesis of this compound typically involves the reaction of 2-n-butoxybenzoic acid with thionyl chloride or oxalyl chloride. This process converts the carboxylic acid into the corresponding acyl chloride, which can then be purified for use in various biological assays.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzoyl chloride have been tested against various bacterial strains and have shown promising results in inhibiting growth. A study highlighted that certain benzoyl derivatives possess effective antibacterial properties, potentially making them candidates for antibiotic development .

2. Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in vitro. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Research has demonstrated that modifications to the benzene ring or the butoxy side chain can significantly influence biological activity. For example, increasing lipophilicity through structural modifications has been linked to enhanced cell membrane permeability and improved bioavailability .

Case Studies

Case Study 1: Antimicrobial Testing

In a recent study, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

A series of experiments assessed the effect of this compound on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls .

Table 1: Biological Activities of this compound

| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | |

| Anticancer | MCF-7 (breast cancer) | 15 |

Table 2: Structure-Activity Relationship Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.